PPARα Nuclear Receptor Activation: 8(S)-HETE Demonstrates Isomer-Exclusive Agonism
8(S)-HETE selectively activates PPARα, whereas other (S)-HETE positional isomers (including 5(S)-HETE, 12(S)-HETE, and 15(S)-HETE) do not activate this receptor subtype [1]. Activation is stereoselective, with 8(R)-HETE exhibiting markedly reduced or absent activity compared to the (S)-enantiomer [1].
| Evidence Dimension | PPARα activation |
|---|---|
| Target Compound Data | Activates PPARα (strong agonist) |
| Comparator Or Baseline | 5(S)-HETE, 12(S)-HETE, 15(S)-HETE: no activation; 8(R)-HETE: no activation |
| Quantified Difference | Exclusive activation among tested (S)-HETE isomers; stereoselective activation favoring (S)-enantiomer |
| Conditions | Heterologous tetracycline repressor-PPAR fusion reporter assay in mammalian cells |
Why This Matters
For studies targeting PPARα-mediated transcription, 8(S)-HETE provides unique agonist activity not recapitulated by other HETE isomers or the (R)-enantiomer, making isomer and enantiomer specification critical for reproducible pharmacology.
- [1] Yu, K., Bayona, W., Kallen, C. B., Harding, H. P., Ravera, C. P., McMahon, G., Brown, M., & Lazar, M. A. (1995). Differential activation of peroxisome proliferator-activated receptors by eicosanoids. Journal of Biological Chemistry, 270(41), 23975-23983. View Source
